molecular formula C21H24FN3O2 B2769941 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone CAS No. 1795303-55-7

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Cat. No.: B2769941
CAS No.: 1795303-55-7
M. Wt: 369.44
InChI Key: ABCPCYYNTZTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Piperazine derivatives are known for their diverse pharmacological profiles, including activity as acetylcholinesterase inhibitors and nucleoside transporter inhibitors . The specific compound has been shown to interact with Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the transport of nucleosides and nucleoside analogs involved in various physiological processes.

Inhibition of ENTs

Research indicates that the compound exhibits selective inhibition of ENT2 over ENT1. This selectivity is significant because ENT2 is implicated in the regulation of adenosine levels and has potential therapeutic implications in cancer treatment and cardiovascular diseases. Studies using nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits both ENT1 and ENT2, suggesting its utility in modulating adenosine signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. The presence of the 2-fluorophenyl moiety and the tetrahydroquinoline group in this compound contributes to its pharmacological properties.

Key Structural Features

  • Piperazine Ring : Provides a basic scaffold for interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Tetrahydroquinoline Moiety : Potentially contributes to the modulation of neurotransmitter systems.

Studies have indicated that modifications to these structural elements can lead to variations in potency and selectivity against specific enzymes or transporters .

Biological Activity Summary

The compound's primary biological activities include:

  • Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound has shown promising AChE inhibitory effects with an IC50 value indicating significant potency .
Activity TypeTargetIC50 Value
AcetylcholinesteraseAChE0.22 µM
Nucleoside TransportENT1/ENT2Selective for ENT2

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.
  • Cancer Therapeutics : The selective inhibition of ENTs by this compound suggests potential applications in enhancing the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentrations.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-17-6-2-4-8-19(17)24-11-13-25(14-12-24)21(26)15-27-20-9-10-23-18-7-3-1-5-16(18)20/h2,4,6,8-10H,1,3,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCPCYYNTZTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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